Ethyl 7-amino-8-chloroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-8-chloroquinoline-3-carboxylate typically involves the Friedlander condensation method. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The process can be summarized as follows:
Base-Catalyzed Friedlander Condensation: Initially, ethyl 2-oxoquinoline-3-carboxylates are obtained by the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The key steps include:
Refluxing in Organic Solvents: The Friedlander condensation is carried out by refluxing the reactants in an alcoholic solution or an organic solvent.
Chlorination and Amination: The chlorination and amination steps are performed under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Ethyl 7-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antimalarial, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism and signal transduction.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Ethyl 7-amino-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core but differs in its substitution pattern.
Quinoline-3-carboxylate: This compound lacks the amino and chloro substituents, resulting in different biological activities.
8-Hydroxyquinoline: This derivative has a hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 7-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-5-7-3-4-9(14)10(13)11(7)15-6-8/h3-6H,2,14H2,1H3 |
InChI Key |
YUYGHIOKMFPPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2Cl)N |
Origin of Product |
United States |
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